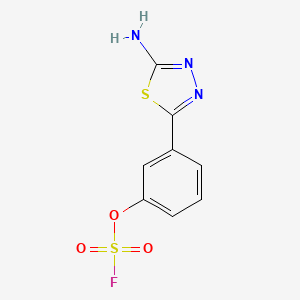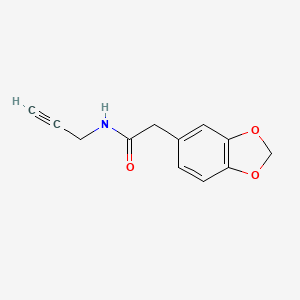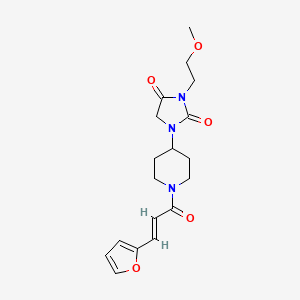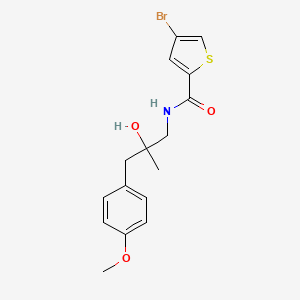
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to make aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This chemical has been explored in the context of synthesizing various heterocyclic compounds. The research in this area focuses on developing new methodologies for creating compounds with potential applications in pharmaceuticals and materials science. For instance, studies have shown the utility of related thiophene derivatives in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, highlighting the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb et al., 2004).
Anticancer and Antimicrobial Activities
Some studies have evaluated the biological activities of compounds structurally similar to "4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide", revealing potential anticancer and antimicrobial properties. For example, new thiophene derivatives have been synthesized and tested for their in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines. This suggests the therapeutic potential of thiophene-based compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Coordination Chemistry and Material Science
Research has also delved into the coordination chemistry of related compounds, investigating their ability to form complexes with metals. These studies are significant for material science, offering insights into the design of new materials with specific electronic, magnetic, or catalytic properties. For example, the synthesis of coordination complexes with bis(amidopyridine) ligands derived from thiophene has been reported, demonstrating the structural diversity of these complexes and their potential applications in the development of novel materials (Yue, Jennings, & Puddephatt, 2006).
Sensor Development and Analytical Applications
Thiophene derivatives have been explored for their application in sensor development, particularly for detecting metal ions. The unique electronic properties of thiophene make it an attractive candidate for creating sensitive and selective sensors. A study on naphthoquinone-based chemosensors for transition metal ions has shown that related compounds can serve as effective chemosensors, changing color upon metal ion complexation (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-8-14(21-10-11)16(19)18-9-12-4-2-6-17-15(12)13-5-3-7-20-13/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCLRKBYZRFEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)


![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)

![N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2653968.png)

![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)

